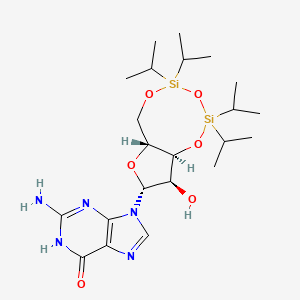

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

Overview

Description

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine (CAS 69304-44-5) is a protected guanosine derivative widely used in oligonucleotide synthesis. Its molecular formula is C₂₂H₃₉N₅O₆Si₂ (molecular weight: 525.75 g/mol), featuring a cyclic tetraisopropyldisiloxane (TIPDS) group protecting the 3'- and 5'-hydroxyl groups of the ribose moiety . This protection strategy is critical for blocking reactive hydroxyls during phosphoramidite-based solid-phase oligonucleotide synthesis, ensuring regioselective coupling .

The TIPDS group is valued for its stability under acidic and basic conditions, though it is cleaved selectively using fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) . Spectroscopic characterization includes distinct ¹H NMR (e.g., δ 12.1 ppm for NH protons) and ¹³C NMR (e.g., δ 180.2 ppm for carbonyl carbons) signals in DMSO-d₆ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule. The process begins with the reaction of guanosine with 1,1,3,3-tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield

Biological Activity

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine (often referred to as TIPDS-G) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is characterized by its unique siloxane moiety, which enhances its stability and biological activity. This article reviews the biological activities of TIPDS-G, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H39N5O5Si2

- Molecular Weight : 509.8 g/mol

- CAS Number : 69304-44-5

TIPDS-G exhibits several biological activities primarily due to its structural modifications:

- Stability Against Nucleases : The incorporation of the tetraisopropyl disiloxane moiety significantly enhances the resistance of TIPDS-G to enzymatic degradation by nucleases. This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .

- Activation of DNA : Research indicates that TIPDS-G can act as an activator of DNA synthesis. This activation is essential for various biochemical processes, including transcription and replication .

Antiviral Properties

TIPDS-G has been investigated for its antiviral potential. The modification enhances the compound's ability to inhibit viral replication by stabilizing nucleic acid structures and potentially interfering with viral polymerases .

Antitumor Activity

In vitro studies have shown that TIPDS-G can induce apoptosis in certain cancer cell lines. The compound's ability to modulate gene expression may contribute to its antitumor effects .

Immunomodulatory Effects

Recent findings suggest that TIPDS-G may also influence immune responses. It has been observed to enhance cytokine production in immune cells, indicating a potential role in immunotherapy .

Study 1: Antiviral Activity Assessment

A study conducted on the antiviral efficacy of TIPDS-G against Herpes Simplex Virus (HSV) demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The results indicated that TIPDS-G not only inhibited viral replication but also enhanced cell viability post-infection.

| Treatment | Viral Load Reduction (%) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 50 |

| TIPDS-G | 75 | 85 |

Study 2: Antitumor Efficacy in Breast Cancer Cells

Another investigation evaluated the effects of TIPDS-G on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 10 |

| 10 | 30 |

| 50 | 60 |

Scientific Research Applications

Nucleic Acid Synthesis

One of the primary applications of 3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine is in the synthesis of oligonucleotides. The siloxane group enhances the stability of the nucleoside during chemical reactions, allowing for more efficient synthesis processes. This stability is particularly important in the production of therapeutic oligonucleotides that require precise control over their sequence and modifications.

Drug Development

This compound is being explored as a potential drug candidate due to its ability to form stable complexes with target biomolecules. For instance:

- Antiviral Applications : Modified nucleosides like this compound can inhibit viral replication by mimicking natural nucleotides. Research has shown that such modifications can enhance antiviral activity against RNA viruses by interfering with their replication mechanisms.

- Cancer Therapy : The compound's ability to stabilize RNA structures makes it a candidate for developing RNA-based therapeutics that can selectively target cancer cells.

Biochemical Studies

The unique properties of this modified guanosine allow it to be used as a probe in biochemical assays. Its incorporation into RNA molecules can facilitate studies on RNA folding and stability as well as interactions with proteins and other nucleic acids.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of modified nucleosides, this compound was tested against several RNA viruses. Results indicated that this compound exhibited significant inhibition of viral replication at low concentrations due to its structural similarity to natural guanosine.

Case Study 2: RNA Stability Enhancement

Another study focused on the impact of incorporating this modified guanosine into synthetic RNA sequences. The findings demonstrated that RNA strands containing this compound showed increased resistance to enzymatic degradation compared to unmodified RNA. This enhanced stability is crucial for therapeutic applications where prolonged activity is desired.

Comparative Analysis Table

| Property | Natural Guanosine | Modified Guanosine (This Compound) |

|---|---|---|

| Stability | Moderate | High |

| Solubility | Low | High |

| Resistance to Nucleases | Low | High |

| Antiviral Activity | Limited | Enhanced |

| Use in Oligonucleotide Synthesis | Common | Preferred |

Q & A

Q. [Basic] What synthetic strategies are employed to introduce the 1,1,3,3-tetraisopropyldisiloxanediyl (TIPS) protective group into guanosine derivatives?

The TIPS group is introduced via selective protection of the 3' and 5' hydroxyl groups of guanosine. Key steps include:

- Reagent : Tetraisopropyldisiloxane-1,3-diyl triflate (TIPSOTf) under anhydrous conditions in aprotic solvents (e.g., DMF or pyridine) .

- Regioselectivity : The reaction favors 3',5'-protection due to steric hindrance and electronic effects of the nucleoside’s 2'-OH group.

- Workup : Quenching with methanol or aqueous bicarbonate to remove excess reagent, followed by purification via silica gel chromatography .

Q. [Basic] How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of TIPS-protected guanosine derivatives?

1H and 13C NMR are critical for verifying regioselectivity and purity:

- 1H NMR : Signals for TIPS isopropyl groups appear as distinct multiplets at δ 0.8–1.2 ppm. The ribose protons (e.g., H1', H2') show characteristic splitting patterns due to restricted rotation of the disiloxane bridge .

- 13C NMR : The TIPS carbons resonate at δ 12–18 ppm (Si-CH), while ribose carbons are observed at δ 60–90 ppm .

- Integration ratios of isopropyl protons (e.g., 24 protons for TIPS) confirm complete protection .

Q. [Advanced] What challenges arise in interpreting NMR data for TIPS-protected guanosine derivatives, particularly regarding isomerization?

Disiloxane bridges can lead to rotational isomerism or diastereomeric splitting due to hindered rotation:

- Peak splitting : Multiplets for H3' and H5' protons may split into doublets or quartets, complicating assignments .

- 2D NMR solutions : ROESY or NOESY experiments resolve spatial correlations between ribose and TIPS protons .

- Temperature dependence : Variable-temperature NMR (e.g., 300K to 343K in DMSO-d6) reduces line broadening caused by slow rotational exchange .

Q. [Advanced] How does 3',5'-O-TIPS-guanosine interact with Toll-like receptor 7 (TLR7) to exert immunostimulatory effects?

- Mechanism : The TIPS group enhances lipophilicity, facilitating membrane penetration. Guanosine analogs activate TLR7 in dendritic cells, triggering NF-κB signaling and interferon production .

- Experimental validation :

- TLR7 reporter assays : HEK293 cells transfected with TLR7 and a luciferase reporter gene are treated with the compound; luminescence indicates activation .

- Knockout models : TLR7-deficient mice show abrogated immune responses compared to wild-type .

Q. [Advanced] How can researchers resolve contradictions in reported biological activities of TIPS-protected guanosine analogs?

Discrepancies may arise from:

- Purity issues : Trace impurities (e.g., unreacted starting materials) can skew bioactivity. Validate via HPLC (≥95% purity) and mass spectrometry .

- Assay variability : Use standardized cell lines (e.g., RAW264.7 macrophages) and replicate experiments across independent labs .

- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit TLR7; optimize solvent controls .

Q. [Basic] What protective group strategies are critical for modifying guanosine derivatives beyond TIPS protection?

- Simultaneous protection : Combine TIPS with N2-isobutyryl or O6-diphenylcarbamoyl groups to block reactive sites during oligonucleotide synthesis .

- Orthogonal deprotection : TIPS is stable under acidic conditions (e.g., 80% acetic acid) but cleaved selectively with tetrabutylammonium fluoride (TBAF) .

Q. [Advanced] What strategies mitigate unwanted isomerization during TIPS protection of guanosine?

- Catalyst optimization : Use imidazole or DMAP to accelerate silylation and reduce side reactions .

- Low-temperature synthesis : Conduct reactions at –20°C to minimize disiloxane bridge rearrangement .

- Chiral chromatography : Separate diastereomers using CHIRALPAK® IC columns with hexane/isopropanol gradients .

Q. [Basic] How is mass spectrometry (MS) utilized to confirm the molecular weight of TIPS-protected guanosine?

Comparison with Similar Compounds

TIPDS-Protected Nucleosides with Different Bases

The TIPDS group is applied to other nucleosides, including adenosine, cytidine, and uridine derivatives. Key differences lie in the nucleobase structure and associated applications:

- Adenosine Derivative: Used in large-scale phosphoramidite synthesis (up to 100 g) for antisense oligonucleotides .

- Cytidine/Uridine Derivatives : Applied in RNA synthesis and as precursors for modified nucleosides (e.g., 5-formylcytidine) .

Positional Isomers: 2',3'-O-TIPDS vs. 3',5'-O-TIPDS Guanosine

The TIPDS group can protect alternative hydroxyl positions, altering reactivity and applications:

The 2',3'-isomer enables selective 5'-OH functionalization, useful in RNA strand assembly, while the 3',5'-isomer is ideal for 2'-O-methylation or thioguanosine conversion .

Alternative Silyl-Protecting Groups

TIPDS is compared with other silyl protections, such as di-tert-butylsilylene (DTBS) and tert-butyldimethylsilyl (TBDMS):

| Group | Stability | Steric Bulk | Deprotection Method |

|---|---|---|---|

| TIPDS | High (acid/base stable) | Moderate | Fluoride ions (TBAF) |

| DTBS | Moderate | High | Fluoride ions |

| TBDMS | Low (acid-sensitive) | Low | Mild acid or fluoride |

- DTBS-Protected Guanosine: Used in thioguanosine synthesis for mRNA stability studies. The bulkier DTBS group slows reaction rates but enhances steric protection .

- TBDMS : Less stable but cost-effective for small-scale syntheses .

Modified Nucleobase Derivatives

The TIPDS group is incorporated into nucleosides with modified bases for specialized applications:

Properties

IUPAC Name |

9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNMKRKFJYCCC-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N5O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.